4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide
Overview
Description
4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a chloro group at the 7th position and an aminoethyl group linked to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of o-nitrobenzylamine with formic acid, followed by chlorination to introduce the chloro group at the 7th position . The aminoethyl group can be introduced through nucleophilic substitution reactions, and the final step involves the sulfonation of the benzene ring to attach the benzenesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the benzenesulfonamide moiety.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The benzenesulfonamide moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Anilinoquinazolines: These compounds share the quinazoline core but have different substituents, such as anilino groups, which can alter their biological activities.
7-Chloroquinoline Derivatives: These compounds have a similar chloroquinoline structure but differ in their substituents and overall structure.
Uniqueness
4-{2-[(7-Chloro-4-quinazolinyl)amino]ethyl}benzenesulfonamide is unique due to its specific combination of the quinazoline core, chloro group, aminoethyl linker, and benzenesulfonamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-[(7-chloroquinazolin-4-yl)amino]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c17-12-3-6-14-15(9-12)20-10-21-16(14)19-8-7-11-1-4-13(5-2-11)24(18,22)23/h1-6,9-10H,7-8H2,(H2,18,22,23)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXHYLWTMVQMHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=CC(=C3)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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